molecular formula C6H13NO B13479087 (R)-5-Methyl-1,4-oxazepane

(R)-5-Methyl-1,4-oxazepane

Cat. No.: B13479087
M. Wt: 115.17 g/mol
InChI Key: NTMSMLWLSVNRKL-ZCFIWIBFSA-N
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Description

®-5-Methyl-1,4-oxazepane is a chiral heterocyclic compound that features a seven-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Methyl-1,4-oxazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an amino alcohol with a suitable electrophile, leading to the formation of the oxazepane ring. The reaction conditions often include the use of a base to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of ®-5-Methyl-1,4-oxazepane may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-5-Methyl-1,4-oxazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazepane oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the oxazepane ring.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms within the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazepane oxides, while substitution reactions can introduce various functional groups into the oxazepane ring.

Scientific Research Applications

®-5-Methyl-1,4-oxazepane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ®-5-Methyl-1,4-oxazepane exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-Methyl-1,4-oxazepane: The enantiomer of ®-5-Methyl-1,4-oxazepane, with similar chemical properties but different biological activity.

    1,4-Oxazepane: The parent compound without the methyl group, which may have different reactivity and applications.

    5-Methyl-1,4-thiazepane: A sulfur-containing analog with potentially different chemical and biological properties.

Uniqueness

®-5-Methyl-1,4-oxazepane is unique due to its specific chiral configuration and the presence of both nitrogen and oxygen in the ring. This combination of features can lead to distinct reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(5R)-5-methyl-1,4-oxazepane

InChI

InChI=1S/C6H13NO/c1-6-2-4-8-5-3-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1

InChI Key

NTMSMLWLSVNRKL-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@H]1CCOCCN1

Canonical SMILES

CC1CCOCCN1

Origin of Product

United States

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